molecular formula C10H7FN2O B7899836 2-(3-Fluorophenyl)pyrimidin-5-ol

2-(3-Fluorophenyl)pyrimidin-5-ol

Cat. No.: B7899836
M. Wt: 190.17 g/mol
InChI Key: UDSBRACSMQVZTG-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the second position and a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)pyrimidin-5-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with a suitable pyrimidine derivative in the presence of a base, followed by hydroxylation at the fifth position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Fluorophenyl)pyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)pyrimidin-5-ol
  • 2-(3-Bromophenyl)pyrimidin-5-ol
  • 2-(3-Methylphenyl)pyrimidin-5-ol

Comparison: 2-(3-Fluorophenyl)pyrimidin-5-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-(3-fluorophenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(14)6-13-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSBRACSMQVZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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